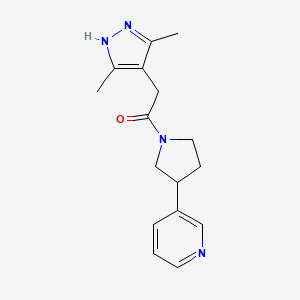![molecular formula C15H21NO2S B6978781 N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B6978781.png)
N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound characterized by its unique cyclopropyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable methoxyphenyl precursor, followed by the introduction of the amide and methylsulfanyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets. The cyclopropyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the methylsulfanyl group may contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
- N-[1-(2-methoxyphenyl)cyclopropyl]-2-methylpropanamide
- N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-thiopropanamide
Comparison: N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11(10-19-3)14(17)16-15(8-9-15)12-6-4-5-7-13(12)18-2/h4-7,11H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXBKMJYZHCHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6978704.png)
![3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6978722.png)
![tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6978737.png)
![Tert-butyl 1-[[(1-methylbenzotriazol-5-yl)amino]methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6978738.png)
![1-[(2-Cyclopropylphenyl)methyl]-3-methylazetidine-3-carboxamide](/img/structure/B6978739.png)
![4-chloro-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B6978746.png)
![2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978756.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)


![(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6978780.png)

![[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978797.png)
![[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978804.png)
